molecular formula C12H11F2N3O B14067040 1-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl) methyl)-1H-1,2,4-triazole

1-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl) methyl)-1H-1,2,4-triazole

Cat. No.: B14067040
M. Wt: 251.23 g/mol
InChI Key: QANJLSHZDUOBBP-LESKNEHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C12H11F2N3O

Molecular Weight

251.23 g/mol

IUPAC Name

1-[[(2R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8?,12-/m1/s1

InChI Key

QANJLSHZDUOBBP-LESKNEHBSA-N

Isomeric SMILES

CC1[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Epoxide Ring Opening

The most efficient preparation method involves the reaction of an oxirane acid salt with 4H-4-amino-1,2,4-triazole under acidic conditions. The oxirane precursor, (2R,3S)-2-(2,4-difluorophenyl)-3-methyloxirane methanesulfonate, is synthesized via epoxidation of a substituted allylic alcohol followed by salt formation with methanesulfonic acid.

In a representative procedure, 167 g of the oxirane methanesulfonate salt is combined with 84 g of 4H-4-amino-1,2,4-triazole in 500 mL of 2-propanol. The mixture is refluxed for 7 hours, during which the epoxide ring undergoes regiospecific opening at the less substituted carbon, forming a secondary alcohol intermediate. The acidic environment (pH 1–3) is critical to suppress side reactions, achieving >90% conversion.

Diazotization and Cyclization

Following the ring-opening step, the intermediate is treated with sodium nitrite (72.5 g in 250 mL water) under cooled conditions (5°C) to initiate diazotization. Concentrated hydrochloric acid (180 mL) protonates the amino group, facilitating nitrosation and subsequent cyclization to form the triazole ring. The reaction mixture is warmed to room temperature, extracted with methylene chloride, and neutralized with ammonium hydroxide to pH 8–10. Chromatographic analysis confirms a yield of 130 g crude fluconazole precursor, which is purified via recrystallization from isopropanol to yield 93 g (56% overall) of the target compound.

Industrial Production Methods

Scalable adaptations of the laboratory procedure prioritize solvent recovery and continuous processing. Key modifications include:

  • Continuous Flow Reactors : Substituting batch reflux with tubular reactors reduces reaction time from 7 hours to 2.5 hours while maintaining 88% yield.
  • Solvent Recycling : 2-Propanol is distilled and reused, cutting raw material costs by 30%.
  • Crystallization Optimization : Seeded cooling crystallization in mixed solvents (isopropanol/water, 7:3 v/v) enhances purity to >99.5%.

Comparative Analysis with Prior Methods

Traditional methods suffered from poor regiospecificity, necessitating costly chromatographic separations. For example, British Patent 2,099,818 reported a 42% yield of fluconazole contaminated with 18% iso-fluconazole. In contrast, the acid-catalyzed process achieves 56% yield with <1% isomeric impurity, eliminating chromatography.

Parameter Prior Method (Basic Conditions) Current Method (Acidic Conditions)
Yield 42% 56%
Iso-Fluconazole Impurity 18% <1%
Purification Steps Column Chromatography Recrystallization

Key Reaction Parameters and Optimization

Acid Selection

Methanesulfonic acid is preferred over HCl or H₂SO₄ due to its non-oxidizing nature and compatibility with the epoxide intermediate. Reactions using HCl resulted in 12% lower yields due to competing hydrolysis.

Temperature Control

Maintaining reflux temperatures (82–85°C) in 2-propanol ensures complete epoxide conversion. Suboptimal temperatures (<70°C) led to 40% unreacted starting material.

Stoichiometry

A 1:1 molar ratio of oxirane salt to aminotriazole minimizes byproducts. Excess aminotriazole (1.2:1) increased iso-fluconazole formation to 5%.

Chemical Reactions Analysis

Types of Reactions

1-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl) methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The triazole ring and difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl) methyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl) methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
  • CAS Number : 127000-90-2
  • Molecular Formula : C₁₂H₁₁F₂N₃O
  • Molecular Weight : 251.24 g/mol
  • Structure : Features a stereospecific (2R,3S) oxirane (epoxide) ring substituted with a 2,4-difluorophenyl group and a methyl group, linked to a 1,2,4-triazole moiety via a methyl bridge.

Synthesis : Synthesized via mesylation of intermediate compounds using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) .

Structural and Functional Analogues

Voriconazole
  • Structure: (2R,3S)-2-(2,4-Difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol (C₁₆H₁₄F₃N₅O; MW 349.31) .
  • Key Differences :
    • Replaces the methyloxirane group with a pyrimidine ring and hydroxyl-butyl chain.
    • Enhanced solubility and bioavailability due to the pyrimidine moiety.
  • Activity :
    • Broad-spectrum antifungal (MIC: 0.03–0.5 μg/mL against Candida spp. and Aspergillus), superior to the target compound (MIC: 0.25–2 μg/mL) .
    • Clinically used for invasive fungal infections ().
Efinaconazole
  • Structure : Derived from the target compound via addition of 4-methylenepiperidine ().
  • Key Differences :
    • Piperidine substitution enhances lipophilicity, favoring topical use (e.g., onychomycosis).
  • Activity :
    • 90% efficacy in nail penetration studies, attributed to structural modifications .
Fluconazole Impurities
  • Impurity IV : 2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole (C₁₁H₉F₂N₃O; MW 237.21) ().
  • Key Differences :
    • Lacks the methyl group on the oxirane ring.
    • Reduced steric hindrance but lower antifungal potency.
1-[[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole
  • Structure : Substitutes 2,4-difluorophenyl with 2-chloro-4-fluorophenyl groups ().

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents MIC Range (μg/mL) Application
Target Compound C₁₂H₁₁F₂N₃O 251.24 Methyloxirane, 2,4-difluorophenyl 0.25–2 Intermediate/Impurity
Voriconazole C₁₆H₁₄F₃N₅O 349.31 Pyrimidine, hydroxyl-butyl 0.03–0.5 Systemic antifungal
Efinaconazole C₁₈H₂₂F₂N₄O 348.39 4-Methylenepiperidine N/A Topical antifungal
Fluconazole Impurity IV C₁₁H₉F₂N₃O 237.21 Epoxypropyl >4 Synthesis byproduct
1-[[(2R,3S)-3-(2-Chlorophenyl)-...-triazole C₁₇H₁₃ClF₂N₃O 342.76 2-Chloro-4-fluorophenyl N/A Agricultural fungicide

Research Findings

  • Target Compound :

    • Demonstrated broad-spectrum activity against Candida albicans (MIC 0.5 μg/mL) and Aspergillus fumigatus (MIC 2 μg/mL) but less potent than voriconazole .
    • Critical intermediate in efinaconazole synthesis, enabling scalable production ().
  • Voriconazole :

    • 95% survival rate in invasive aspergillosis due to optimized steric and electronic properties .
  • Efinaconazole :

    • 5-fold higher nail permeability than ciclopirox, linked to its lipophilic side chain .
  • Structural Insights :

    • The (2R,3S) stereochemistry in the target compound and voriconazole is essential for binding to fungal CYP51 enzymes .
    • Substitution at the oxirane ring (e.g., pyrimidine in voriconazole) enhances target affinity and solubility .

Biological Activity

The compound 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 127000-90-2) is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₁F₂N₃O
  • Molecular Weight : 251.236 g/mol
  • Boiling Point : Approximately 371.6 °C (predicted)
  • Density : 1.41 g/cm³ (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of an epoxide with a triazole moiety. The specific synthetic pathways have been reviewed extensively, highlighting various methods that yield high purity and yield of the target compound .

1. Antifungal Activity

Research indicates that triazole compounds are significant in antifungal applications. Specifically, 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole has been noted as a useful intermediate in the synthesis of sulfur-containing antifungal azoles .

2. Antiviral Properties

Triazoles have shown broad-spectrum antiviral activity against various RNA and DNA viruses. For instance, derivatives of triazoles have been reported to exhibit significant antiviral effects in vitro and in vivo against pathogens like Leishmania donovani and Trypanosoma brucei . The compound's structural features may enhance its interaction with viral enzymes or receptors.

3. Enzyme Inhibition

Triazole derivatives have been evaluated for their ability to inhibit specific enzymes. For example:

  • Adenosine Deaminase (ADA) : Some derivatives showed potent inhibitory activity with Ki values in the low micromolar range .
  • CYP26A1 Inhibition : Certain triazole compounds demonstrated significant inhibition against CYP26A1, which is crucial for retinoic acid metabolism .

Case Studies and Research Findings

StudyFindings
Cristalli et al. (2013)Reported ADA inhibitory activity with Ki = 0.3 µM for certain triazole derivatives .
Pautus et al. (2013)Evaluated CYP26A1 inhibition showing IC50 values around 4.5 µM for selected compounds .
Kini et al. (2016)Demonstrated significant in vitro antiviral activity against Leishmania and Trypanosoma species .

The biological activities of triazoles are often attributed to their ability to interact with specific biological targets:

  • Enzyme Binding : The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites.
  • Membrane Interaction : Triazoles can alter membrane fluidity and permeability, impacting cell signaling pathways.

Q & A

Basic: What synthetic strategies ensure enantiomeric purity of this triazole-containing epoxide?

Methodological Answer:
The compound’s stereochemistry ((2R,3S)-configuration) requires enantioselective synthesis. Key steps include:

  • Chiral catalysts : Use Sharpless epoxidation or Jacobsen–Katsuki conditions to control epoxide stereochemistry .
  • Stereochemical validation : Employ X-ray crystallography (as demonstrated for structurally related triazoles in ) or chiral HPLC (e.g., using cellulose-based columns) to confirm enantiomeric excess .
  • Intermediate isolation : Purify intermediates via column chromatography to minimize racemization during triazole coupling .

Advanced: How do stereochemical variations in the epoxide ring impact antifungal activity?

Methodological Answer:
Comparative studies on enantiomers or diastereomers are critical:

  • Bioassay design : Test (2R,3S), (2S,3R), and racemic forms against fungal cytochrome P450 enzymes (e.g., CYP51) using microbroth dilution assays .
  • Molecular docking : Analyze binding affinities of stereoisomers to fungal lanosterol 14α-demethylase (e.g., via AutoDock Vina) to correlate activity with spatial orientation .
  • Data interpretation : Note that small stereochemical differences can lead to >10-fold potency variations, as seen in structurally related azole antifungals .

Basic: What analytical techniques confirm structural identity and purity?

Methodological Answer:

  • HPLC-MS : Use reverse-phase C18 columns (e.g., 0.1% formic acid in water/acetonitrile gradient) coupled with high-resolution MS to detect impurities ≤0.1% .
  • 1H/19F NMR : Assign peaks using 2D NMR (COSY, HSQC) to verify the 2,4-difluorophenyl group and triazole-methyl coupling .
  • Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values (C12H11F2N3O; MW 251.24) .

Advanced: How to resolve discrepancies in stability data under varying storage conditions?

Methodological Answer:
Contradictory stability reports may arise from impurity profiles or humidity exposure:

  • Forced degradation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Epoxide ring-opening or triazole oxidation are common degradation pathways .
  • Impurity profiling : Compare degradation products with known metabolites (e.g., hydroxylated epoxides) using LC-QTOF .
  • Storage optimization : Recommend desiccated storage at 2–8°C (per ) and argon-filled vials to prevent hydrolysis .

Basic: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP calculation : Use fragment-based methods (e.g., XLogP3) to estimate hydrophobicity, critical for membrane permeability in antifungal agents .
  • pKa prediction : Apply MarvinSketch or SPARC to triazole and epoxide groups; expect pKa ~2.5 (triazole) and ~12.5 (epoxide oxygen) .
  • Solubility screening : Simulate aqueous solubility via COSMO-RS, then validate experimentally in PBS (pH 7.4) .

Advanced: What strategies mitigate off-target effects in mammalian cells?

Methodological Answer:

  • Selectivity assays : Screen against human CYP isoforms (e.g., CYP3A4) using fluorogenic substrates. Structural analogs in show <5% inhibition at 10 µM .
  • Metabolite identification : Incubate with human liver microsomes (HLMs) and track NADPH-dependent depletion via LC-MS/MS .
  • SAR optimization : Introduce bulky substituents (e.g., 4-fluorophenyl in ) to reduce affinity for mammalian enzymes .

Basic: How to develop a robust HPLC method for impurity quantification?

Methodological Answer:

  • Column selection : Use a Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in water/acetonitrile (30:70 v/v) at 1.0 mL/min .
  • Detection : Monitor at 254 nm (triazole absorption) and 210 nm (epoxide). Calibrate with synthetic impurities (e.g., des-fluoro analogs) .
  • Validation : Ensure linearity (R² >0.999) across 0.1–200 µg/mL and LOQ ≤0.05% .

Advanced: What in vivo models evaluate pharmacokinetic-pharmacodynamic (PK/PD) relationships?

Methodological Answer:

  • Rodent models : Administer 10–50 mg/kg orally to neutropenic mice infected with Candida albicans; measure plasma levels via LC-MS/MS .
  • Tissue distribution : Use whole-body autoradiography to track 14C-labeled compound in organs, noting high accumulation in liver and kidneys .
  • PK/PD indices : Calculate AUC/MIC ratios; target >25 for efficacy in invasive fungal infections, as seen with related triazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.